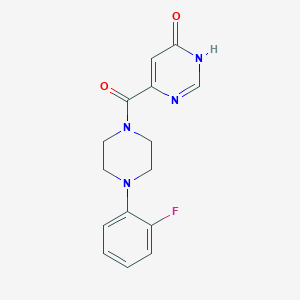

(4-(2-Fluorphenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C15H15FN4O2 and its molecular weight is 302.309. The purity is usually 95%.

BenchChem offers high-quality (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung von Equilibrativen Nukleosidtransportern (ENTs)

FPMINT ist ein neuartiger Inhibitor von ENTs, die eine entscheidende Rolle bei der Nukleotidsynthese, der Adenosinregulation und der Chemotherapie spielen. Im Gegensatz zu den meisten ENT-Inhibitoren, die ENT1-selektiv sind, zeigt FPMINT eine größere Selektivität für ENT2. Es wurde in vitro mit Hilfe von Nukleosidtransporter-defizienten Zellen ausgiebig untersucht. Insbesondere Verbindung 3c, ein Analogon von FPMINT, erwies sich als der potenteste Inhibitor, der die maximale Geschwindigkeit der [3H]Uridin-Aufnahme sowohl in ENT1 als auch in ENT2 reduzierte, ohne die Michaelis-Konstante (Km) zu beeinflussen. Wichtig ist, dass Verbindung 3c ein irreversibler und nicht-kompetitiver Inhibitor ist, was ihn zu einem vielversprechenden Kandidaten für weitere Untersuchungen macht .

Antitumor-Eigenschaften

Funktionalisierte Derivate von FPMINT wurden auf ihr Antitumor-Potenzial untersucht. So haben beispielsweise Pyrazolopyrimidin-4-on-Derivate, die strukturell mit FPMINT verwandt sind, eine starke Antitumoraktivität gegen verschiedene Tumorzelllinien gezeigt. Weitere Untersuchungen zu den spezifischen Wirkmechanismen von FPMINT und seinen Auswirkungen auf Krebszellen könnten neue therapeutische Strategien aufdecken.

Antibakterielle Anwendungen

Urease-Enzyme sind für das Überleben hochinfektiöser Bakterien von entscheidender Bedeutung. Die Hemmung der Urease kann ein vielversprechender Ansatz zur Vorbeugung von ureolytischen bakteriellen Infektionen sein. Obwohl FPMINT nicht direkt für diesen Zweck untersucht wurde, rechtfertigen seine strukturellen Merkmale die Untersuchung als potenziellen Urease-Inhibitor .

Antivirale und Antimalaria-Untersuchungen

Angesichts der breiten Anwendung von Sulfonamiden, einschließlich antiviraler und antimalarieller Wirkungen, könnte die Untersuchung der Aktivität von FPMINT gegen Viren und Malariaparasiten wertvolle Erkenntnisse liefern. Spezifische Studien zu den antiviralen und antimalariellen Eigenschaften von FPMINT stehen jedoch noch aus .

Arzneimittelforschung und Pharmazeutische Chemie

Die einzigartige Struktur von FPMINT bietet Möglichkeiten für die Arzneimittelforschung und pharmazeutische Chemie. Forscher können Modifikationen untersuchen, um seine Selektivität, Bioverfügbarkeit und pharmakokinetischen Eigenschaften zu verbessern. Computational Modeling und Struktur-Wirkungsbeziehungsstudien werden in diesem Bereich von entscheidender Bedeutung sein.

Zusammenfassend lässt sich sagen, dass FPMINT in verschiedenen Bereichen vielversprechend ist, von der ENT-Hemmung bis hin zu möglichen Anwendungen in der Krebstherapie, bei antibakteriellen Behandlungen und darüber hinaus. Weitere Forschungsarbeiten und klinische Studien sind unerlässlich, um sein therapeutisches Potenzial voll auszuschöpfen. 🌟

Wirkmechanismus

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

This compound inhibits the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . In addition, ENTs regulate extracellular adenosine levels in the vicinity of its receptors and hence influence adenosine-related functions .

Pharmacokinetics

It is known that the compound cannot be displaced with excess washing, suggesting that it may have good stability and retention in the body .

Result of Action

The inhibition of ENTs by this compound can potentially influence various cellular processes, including nucleotide synthesis and chemotherapy . It can also affect the regulation of extracellular adenosine levels, thereby influencing adenosine-related functions .

Biochemische Analyse

Biochemical Properties

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular processes, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone has been found to inhibit the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It reduces the Vmax of uridine transport in ENT1 and ENT2 without affecting Km, indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone have been observed to be stable . The inhibitory effect of the compound could not be washed out, suggesting its long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways that (4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is involved in are not clearly defined in the available literature. Its interaction with ENTs suggests it may influence the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis .

Transport and Distribution

(4-(2-Fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is transported and distributed within cells and tissues through its interaction with ENTs . Specific transporters or binding proteins that it interacts with, as well as effects on its localization or accumulation, are not clearly defined in the available literature.

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-11-3-1-2-4-13(11)19-5-7-20(8-6-19)15(22)12-9-14(21)18-10-17-12/h1-4,9-10H,5-8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJTYCKZBLTSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetamido-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2440209.png)

![N-(2,3-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2440210.png)

![N'-(4-chlorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2440213.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![N-{2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl}prop-2-enamide](/img/structure/B2440220.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)